molecular formula C12H4F5NO2 B15206376 5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid

5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid

Cat. No.: B15206376
M. Wt: 289.16 g/mol
InChI Key: RKGOJDOIVWALPZ-UHFFFAOYSA-N
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Description

5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid is a chemical compound characterized by the presence of a nicotinic acid moiety substituted with a pentafluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid typically involves the reaction of 2,3,4,5,6-pentafluorobenzaldehyde with nicotinic acid under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide, followed by heating to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can yield hydroquinones or other reduced forms.

    Substitution: The pentafluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atoms on the pentafluorophenyl ring.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Hydroquinones and other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid involves its interaction with specific molecular targets. The pentafluorophenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, potentially inhibiting enzyme activity or modulating receptor function. The nicotinic acid moiety can also participate in redox reactions, contributing to the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

  • 2,3,4,5,6-Pentafluorobenzoic acid
  • 2,3,4,5,6-Pentafluorobenzaldehyde
  • 2,3,4,5,6-Pentafluorophenylacetic acid

Uniqueness

5-(2,3,4,5,6-Pentafluorophenyl)nicotinic acid is unique due to the combination of the pentafluorophenyl group and the nicotinic acid moiety. This combination imparts distinct chemical properties, such as enhanced stability and reactivity, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C12H4F5NO2

Molecular Weight

289.16 g/mol

IUPAC Name

5-(2,3,4,5,6-pentafluorophenyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C12H4F5NO2/c13-7-6(8(14)10(16)11(17)9(7)15)4-1-5(12(19)20)3-18-2-4/h1-3H,(H,19,20)

InChI Key

RKGOJDOIVWALPZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC=C1C(=O)O)C2=C(C(=C(C(=C2F)F)F)F)F

Origin of Product

United States

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